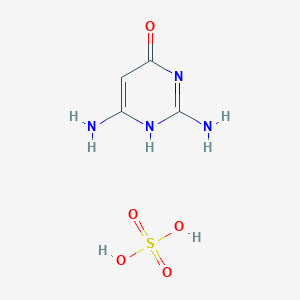

2,4-Diamino-6-hydroxypyrimidine sulfate

Description

Properties

IUPAC Name |

2,4-diamino-1H-pyrimidin-6-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.H2O4S/c5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h1H,(H5,5,6,7,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSWVEQLCOSOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069254 | |

| Record name | 2,6-Diamino-4(1H)-pyrimidinone sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71477-19-5, 58470-85-2 | |

| Record name | 4(3H)-Pyrimidinone, 2,6-diamino-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71477-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 2,6-diamino-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58470-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diamino-4(1H)-pyrimidinone sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071477195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Pyrimidinone, 2,6-diamino-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diamino-4(1H)-pyrimidinone sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-1H-pyrimidin-2,6-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-oxo-1H-pyrimidin-2,6-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dichotomy of a Name: Unraveling the Mechanisms of 2,4-Diamino-6-hydroxypyrimidine and the Shadow of its Sulfated Counterpart in Cellular Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The compound 2,4-Diamino-6-hydroxypyrimidine (DAHP) presents a fascinating case study in specific enzyme inhibition with broad downstream consequences. Concurrently, the mention of its "sulfate" form often leads to a conflation with the well-known hair growth stimulant, Minoxidil sulfate. This technical guide will first elucidate the established mechanism of action of 2,4-Diamino-6-hydroxypyrimidine as a potent inhibitor of GTP cyclohydrolase I, a critical enzyme in the de novo synthesis of tetrahydrobiopterin (BH4). Subsequently, this guide will address the likely point of confusion by dissecting the mechanism of Minoxidil and its active metabolite, Minoxidil sulfate, highlighting the structural and functional distinctions. This comprehensive approach aims to provide clarity and a solid foundation for researchers investigating these pyrimidine derivatives.

Part 1: The Core Mechanism of 2,4-Diamino-6-hydroxypyrimidine (DAHP)

2,4-Diamino-6-hydroxypyrimidine is a specific and selective inhibitor of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (BH4) from guanosine triphosphate (GTP).[1][2][3][4][5] This inhibitory action forms the nexus of its biological effects.

Inhibition of GTP Cyclohydrolase I and Depletion of Tetrahydrobiopterin (BH4)

The primary molecular target of DAHP is GCH1. By inhibiting this enzyme, DAHP effectively blocks the de novo synthesis of BH4, a critical cofactor for several key enzymes.[1][3] This leads to a depletion of intracellular BH4 levels in various tissues, with the notable exception of the brain, likely due to poor penetration of the blood-brain barrier.[6]

Caption: Inhibition of GTP Cyclohydrolase I by DAHP.

Downstream Consequences of BH4 Depletion: The Nitric Oxide Synthase (NOS) Axis

One of the most significant consequences of BH4 depletion is the uncoupling and inhibition of nitric oxide synthase (NOS) enzymes. BH4 is an essential cofactor for all NOS isoforms (nNOS, eNOS, and iNOS), stabilizing the enzyme and facilitating the production of nitric oxide (NO) from L-arginine. In the absence of sufficient BH4, NOS becomes "uncoupled," leading to the production of superoxide radicals instead of NO. DAHP-mediated inhibition of BH4 synthesis, therefore, leads to a significant reduction in NO production.[1][3]

BH4-Independent Mechanisms: Regulation of Gene Expression

Intriguingly, research has revealed that DAHP can exert effects independent of its role in BH4 synthesis. Studies have demonstrated that DAHP can down-regulate the expression of inducible nitric oxide synthase (iNOS) protein and mRNA.[6][3] Furthermore, DAHP has been shown to suppress the cytokine-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein in inflammatory responses. This effect is thought to be mediated, at least in part, through the suppression of the NF-κB signaling pathway.[5]

Caption: Bioactivation of Minoxidil to Minoxidil Sulfate.

Mechanism of Action of Minoxidil Sulfate

Minoxidil sulfate is a potent potassium channel opener. [7][8]Its primary mechanism of action is the opening of ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle cells. [8][9]This leads to hyperpolarization of the cell membrane, relaxation of the smooth muscle, and subsequent vasodilation.

The precise mechanism by which Minoxidil sulfate stimulates hair growth is not fully elucidated, but several hypotheses are supported by experimental evidence:

-

Vasodilation and Increased Blood Flow: By relaxing the microvasculature around hair follicles, Minoxidil sulfate may enhance the delivery of oxygen, blood, and nutrients to the hair follicles, thereby promoting hair growth. [8][9]* Prolongation of the Anagen Phase: Minoxidil may shorten the telogen (resting) phase of the hair cycle, causing a premature entry into the anagen (growth) phase. It may also prolong the duration of the anagen phase. [8][9][10]* Stimulation of Follicular Cells: In vitro studies suggest that Minoxidil can stimulate the proliferation of dermal papilla cells and inhibit collagen synthesis. [10]It has also been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF), which plays a role in angiogenesis around the hair follicle. [9][10]

Part 3: Experimental Protocols for Mechanistic Elucidation

To investigate the mechanisms of action of DAHP, a series of in vitro and cell-based assays can be employed.

GTP Cyclohydrolase I Inhibition Assay

Objective: To quantify the inhibitory effect of DAHP on GCH1 activity.

Methodology:

-

Enzyme Source: Recombinant human GCH1 or lysate from cells overexpressing GCH1.

-

Substrate: GTP.

-

Assay Principle: The enzymatic reaction produces dihydroneopterin triphosphate, which can be dephosphorylated and oxidized to neopterin. The fluorescence of neopterin can be measured (excitation ~350 nm, emission ~440 nm).

-

Protocol:

-

Prepare a reaction buffer containing Tris-HCl, EDTA, and KCl.

-

Pre-incubate the enzyme with varying concentrations of DAHP for 15 minutes at 37°C.

-

Initiate the reaction by adding GTP.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding an acidic solution of iodine.

-

Incubate in the dark for 60 minutes to allow for oxidation to neopterin.

-

Add ascorbic acid to remove excess iodine.

-

Measure fluorescence and calculate the IC50 of DAHP.

-

Nitric Oxide Production Assay (Griess Assay)

Objective: To measure the effect of DAHP on NO production in cultured cells.

Methodology:

-

Cell Line: Murine macrophages (e.g., RAW 264.7) or human umbilical vein endothelial cells (HUVECs).

-

Stimulus: Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression in macrophages.

-

Assay Principle: The Griess reagent detects nitrite, a stable breakdown product of NO in aqueous solutions.

-

Protocol:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Treat cells with varying concentrations of DAHP for 1 hour.

-

Stimulate cells with LPS and IFN-γ for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate for 15 minutes at room temperature.

-

Measure absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Western Blot for iNOS and VCAM-1 Expression

Objective: To determine the effect of DAHP on the protein expression of iNOS and VCAM-1.

Methodology:

-

Cell Line: As described in the Griess assay for iNOS; HUVECs for VCAM-1.

-

Stimulus: As described above for iNOS; Tumor necrosis factor-alpha (TNF-α) for VCAM-1.

-

Protocol:

-

Treat and stimulate cells as described previously.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against iNOS, VCAM-1, and a loading control (e.g., GAPDH or β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an imaging system.

-

Quantify band intensities using densitometry software.

-

Summary of Quantitative Data

| Compound | Primary Target | Key Downstream Effects |

| 2,4-Diamino-6-hydroxypyrimidine (DAHP) | GTP Cyclohydrolase I (GCH1) | - Inhibition of BH4 synthesis- Decreased NO production- Down-regulation of iNOS and VCAM-1 expression |

| Minoxidil Sulfate | ATP-sensitive K+ channels (KATP) | - Vasodilation- Prolongation of hair anagen phase- Stimulation of hair follicle cell proliferation |

Conclusion

References

- Minoxidil sulfate - Wikipedia. [URL: https://en.wikipedia.

- Minoxidil sulphate: origin, mechanism of action and applications - ChemicalBook. (2023-10-17). [URL: https://www.chemicalbook.

- Minoxidil - StatPearls - NCBI Bookshelf. (2023-02-24). [URL: https://www.ncbi.nlm.nih.gov/books/NBK482378/]

- Buhl AE, Waldon DJ, Baker CA, Johnson GA. Minoxidil sulfate is the active metabolite that stimulates hair follicles. J Invest Dermatol. 1990 Nov;95(5):553-7. [URL: https://pubmed.ncbi.nlm.nih.gov/2230238/]

- Messenger AG, Rundegren J. Minoxidil: mechanisms of action on hair growth. Br J Dermatol. 2004 Feb;150(2):186-94. [URL: https://pubmed.ncbi.nlm.nih.gov/14996002/]

- 2,4-Diamino-6-hydroxypyrimidine | GTPCH inhibitor | CAS 56-06-4 - Selleck Chemicals. [URL: https://www.selleckchem.com/products/2-4-diamino-6-hydroxy-pyrimidine.html]

- Goren A, Sharma A, Dhurat R, Shapiro J, Sinclair R, Situm M, Kovacevic M, Lukinovic Skunca S, Vano-Galvan S, McCoy J. SULT1A1 (Minoxidil Sulfotransferase) enzyme booster significantly improves response to topical minoxidil for hair regrowth. J Cosmet Dermatol. 2022 Jan;21(1):343-346. [URL: https://pubmed.ncbi.nlm.nih.gov/34170020/]

- SULT1A1 (Minoxidil Sulfotransferase) enzyme booster significantly improves response to topical minoxidil for hair regrowth. - R Discovery. (2021-06-25). [URL: https://discovery.researcher.life/article/SULT1A1-Minoxidil-Sulfotransferase-enzyme-booster-significantly-improves-response-to-topical-minoxidil-for-hair-regrowth/50a257c91d4e0b04313b3427357c3d22]

- Dhurat, R., Daruwalla, S., Pai, S., Kovacevic, M., McCoy, J., Shapiro, J., Sinclair, R., Vano- Galvan, S. & Goren, A. (2022). SULT1A1 (Minoxidil Sulfotransferase) enzyme booster significantly improves response to topical minoxidil for hair regrowth. Journal of Cosmetic Dermatology, 21(1), pp. 343-346. [URL: https://minerva-access.unimelb.edu.au/handle/11343/298452]

- The Minoxidil enzyme sulfotransferase is necessary for hair regrowth - DermHair Clinic. (2014-07-14). [URL: https://www.dermhairclinic.com/minoxidil-enzyme-sulfotransferase/]

- 2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.com/2-4-diamino-6-hydroxypyrimidine.html]

- 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 | FD21472 - Biosynth. [URL: https://www.biosynth.com/p/FD21472/2-4-diamino-6-hydroxypyrimidine]

- 2,4-Diamino-6-hydroxypyrimidine | NO Synthase | ROS - TargetMol. [URL: https://www.targetmol.com/inhibitors/2-4-Diamino-6-hydroxypyrimidine]

- Bogdan C, Werner E, Stenger S, Wachter H, Röllinghoff M, Werner-Felmayer G. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages. FEBS Lett. 1995 Apr 17;363(1-2):69-74. [URL: https://pubmed.ncbi.nlm.nih.gov/7537228/]

- 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [URL: https://www.pharmacompass.com/active-pharmaceutical-ingredients/2-4-diamino-6-piperidino-pyrimidine-3-oxide]

- Maximizing Hair Vitality: The Role of 2,4-Diamino Pyrimidine-3-Oxide in Hair Care Formulations - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- 2,4-Diamino-6-hydroxypyrimidine | CAS 56-06-4 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-4-diamino-6-hydroxypyrimidine-56-06-4]

- Sung YJ, Xie QW, Chartrain NA, Nathan C. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. Int J Immunopharmacol. 1994 Feb;16(2):101-8. [URL: https://pubmed.ncbi.nlm.nih.gov/8157380/]

- Ikemoto K, Kuroda R, Imaki J, Murata T, Horiis E, Takaura K, Tanaka K. 2,4-Diamino-6-hydroxypyrimidine (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH(4)-independent manner. Biochim Biophys Acta. 2008 Jul-Aug;1780(7-8):960-5. [URL: https://pubmed.ncbi.nlm.nih.gov/18407255/]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,4-Diamino-6-hydroxypyrimidine | NO Synthase | ROS | TargetMol [targetmol.com]

- 3. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2,4-Diamino-6-hydroxypyrimidine (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH(4)-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Minoxidil sulfate - Wikipedia [en.wikipedia.org]

- 8. Minoxidil sulphate: origin, mechanism of action and applications_Chemicalbook [chemicalbook.com]

- 9. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,4-Diamino-6-hydroxypyrimidine (DAHP) as a GTP Cyclohydrolase I Inhibitor

Abstract

Guanosine triphosphate (GTP) cyclohydrolase I (GCH1) represents the first and rate-limiting enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for critical physiological processes, including neurotransmitter synthesis and nitric oxide production. Consequently, GCH1 is a significant target for pharmacological modulation. 2,4-diamino-6-hydroxypyrimidine (DAHP) has long been the prototypical inhibitor used to probe the function of the GCH1/BH4 axis. However, its mechanism of action is far more nuanced than that of a simple competitive antagonist. This guide provides an in-depth exploration of the GCH1 enzyme, the sophisticated dual mechanism of DAHP-mediated inhibition, detailed protocols for its characterization, and its application as a pivotal tool in research and drug development.

The Pharmacological Target: GTP Cyclohydrolase I (GCH1)

Biological Function and Significance

GCH1 (EC 3.5.4.16) catalyzes the complex hydrolytic conversion of GTP to 7,8-dihydroneopterin triphosphate (DHNP-TP).[1] This reaction is the committed step for the synthesis of all pteridines. In mammals, the primary downstream product is BH4, an indispensable cofactor for:

-

Aromatic Amino Acid Hydroxylases (AAAHs): Phenylalanine, tyrosine, and tryptophan hydroxylases, which are required for the synthesis of dopamine, norepinephrine, epinephrine, and serotonin.[1]

-

Nitric Oxide Synthases (NOS): All three isoforms of NOS require BH4 for the production of nitric oxide (NO), a critical signaling molecule in vasodilation, immune response, and neurotransmission.[1][2]

In plants and many microorganisms, GCH1 is the entry point for the folate biosynthesis pathway, highlighting its conserved and fundamental role in cellular metabolism.[3][4][5]

Structure and Regulation

The functional form of human GCH1 is a homodecameric complex, arranged as two stacked pentameric rings, forming a torus-like structure.[6][7] The active sites are located at the interfaces between three adjacent subunits within each pentamer, featuring a novel GTP-binding domain distinct from those found in classical G-proteins.[6][7]

The activity of GCH1 is not constitutive but is elegantly regulated by a sophisticated feedback mechanism involving the GTP Cyclohydrolase I Feedback Regulatory Protein (GFRP) .

-

Feedback Inhibition: The final pathway product, BH4, can bind to GFRP. The resulting BH4/GFRP complex then binds to GCH1, inducing a conformational change that allosterically inhibits its catalytic activity.[8]

-

Allosteric Activation: This inhibition is reversed by the amino acid L-phenylalanine (L-Phe). L-Phe binds to the GFRP, displacing BH4 or preventing its binding, and stabilizes GCH1 in a high-activity state.[8][9] This mechanism ensures that BH4 is produced when its demand for phenylalanine metabolism is high.

Caption: The BH4 synthesis pathway and its allosteric regulation by GFRP.

The Inhibitor: Unraveling the Dual Mechanism of DAHP

It was long assumed that DAHP, due to its structural similarity to the guanine moiety of GTP, acted as a simple competitive inhibitor. However, extensive research has revealed a more complex, dual mechanism that is critically dependent on both the inhibitor concentration and the cellular context.[8][10]

Potent, GFRP-Mediated Inhibition (Low DAHP Concentrations)

At lower, physiologically relevant concentrations, DAHP does not primarily target the GCH1 active site. Instead, it functions as a mimic of the end-product, BH4.[9][10]

-

DAHP binds to the feedback regulatory protein, GFRP.

-

The resulting DAHP/GFRP complex functions as a potent allosteric inhibitor of GCH1.[9][11][12]

This indirect mechanism is responsible for the high potency of DAHP observed in biological systems that express GFRP. Crucially, this inhibition can be fully reversed by L-Phe, providing a key diagnostic feature for this mechanism.[9][11]

Direct, Competitive Inhibition (High DAHP Concentrations)

At much higher concentrations, DAHP can directly compete with the substrate GTP for binding at the catalytic site of GCH1.[8][10] This is a classic competitive inhibition mechanism, but it is significantly less potent than the GFRP-mediated pathway.

This dual nature means that the inhibitory effect of DAHP in any given system is not absolute but is dictated by the relative expression of GCH1 and GFRP, as well as the intracellular concentration of L-Phe.[11]

Caption: The dual mechanisms of GCH1 inhibition by DAHP.

Experimental Protocols for Characterization

To accurately assess the interaction between DAHP and GCH1, it is essential to employ methodologies that can dissect its dual mechanisms.

Protocol: In Vitro GCH1 Inhibition Assay

Objective: To determine the IC50 value of DAHP against GCH1 and to verify the GFRP-dependence of potent inhibition.

Causality and Self-Validation: This protocol is designed to be self-validating. By running parallel reactions with and without GFRP, the contribution of the allosteric pathway is directly measured. The inclusion of an L-Phe reversal experiment serves as a crucial positive control, confirming that the observed potent inhibition is specifically mediated by GFRP.

Materials:

-

Purified, recombinant human GCH1

-

Purified, recombinant human GFRP

-

GTP solution (substrate)

-

DAHP stock solution

-

L-Phenylalanine (L-Phe) stock solution

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.8), 300 mM KCl, 2.5 mM EDTA, 10% Glycerol

-

Termination/Oxidation Solution: 1% Iodine, 2% Potassium Iodide in 1 N HCl

-

Alkaline Phosphatase

Workflow Diagram:

Caption: Experimental workflow for the in vitro GCH1 inhibition assay.

Step-by-Step Methodology:

-

Reaction Setup: Prepare three sets of reactions in microcentrifuge tubes: (i) GCH1 alone, (ii) GCH1 + GFRP (molar ratio ~1:1), (iii) GCH1 + GFRP + L-Phe (saturating concentration, e.g., 10 mM).

-

Inhibitor Addition: Add DAHP to each tube across a range of concentrations (e.g., 10 nM to 10 mM). Include a no-inhibitor control.

-

Pre-incubation: Allow the enzyme and inhibitor to equilibrate for 5 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding GTP to a final concentration of ~500 µM.[13]

-

Incubation: Incubate the reactions for 60 minutes at 37°C in the dark to prevent photodegradation of pterins.[13]

-

Termination and Oxidation: Stop the reaction by adding the acidic iodine solution. This simultaneously terminates the reaction and oxidizes the unstable DHNP-TP product to the stable, fluorescent neopterin derivative.[13]

-

Dephosphorylation: Incubate with alkaline phosphatase to convert neopterin triphosphate to neopterin, simplifying chromatographic analysis.[14]

-

Quantification: Analyze the samples by reversed-phase HPLC with fluorescence detection (Excitation: ~353 nm, Emission: ~438 nm) to quantify the neopterin produced.[2]

-

Data Analysis: Calculate the rate of reaction for each DAHP concentration relative to the no-inhibitor control. Plot percent inhibition versus log[DAHP] and fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.

Protocol: Cell-Based BH4 Synthesis Assay

Objective: To evaluate the efficacy of DAHP in reducing de novo BH4 synthesis within a live-cell environment.

Causality and Self-Validation: Using a known inducer of GCH1, such as lipopolysaccharide (LPS) in macrophages, ensures the pathway is sufficiently active to measure a robust inhibitory effect.[2][15] This provides a clear signal-to-noise ratio. Normalizing the final BH4 measurement to total cellular protein accounts for any variations in cell number between treatments.

Step-by-Step Methodology:

-

Cell Culture: Plate cells (e.g., RAW 264.7 macrophages, HUVEC endothelial cells) and grow to ~80% confluency.

-

Induction (Optional but Recommended): Treat cells with an inducer like LPS (1 µg/mL) for 6-24 hours to upregulate GCH1 expression and BH4 synthesis.[15]

-

DAHP Treatment: Treat the induced cells with a range of DAHP concentrations (e.g., 1 µM to 5 mM) for 24 hours. Include a vehicle-only control.

-

Cell Harvest: Wash cells with ice-cold PBS and harvest by scraping. Pellet the cells by centrifugation.

-

Lysis: Lyse the cell pellet in an appropriate lysis buffer or by freeze-thaw cycles.[15]

-

Protein Quantification: Reserve an aliquot of the lysate for protein measurement (e.g., BCA assay).

-

Differential Oxidation and Quantification: Measure BH4 levels in the remaining lysate using HPLC with fluorescence detection following a differential oxidation protocol (acidic iodine oxidation for total biopterins vs. alkaline iodine oxidation for dihydrobiopterin and biopterin). The difference between the two yields the concentration of BH4.

-

Data Analysis: Normalize the BH4 concentration to the total protein content (pmol BH4 / mg protein). Plot the normalized BH4 levels against the DAHP concentration to assess the dose-dependent inhibition.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Representative Kinetic Parameters for DAHP Inhibition of GCH1

| Condition | Inhibitor | Apparent IC50 (µM) | Mechanism of Inhibition |

|---|---|---|---|

| GCH1 alone | DAHP | >1000 | Competitive (with GTP) |

| GCH1 + GFRP | DAHP | ~1.5 | Allosteric (GFRP-dependent) |

| GCH1 + GFRP + 10 mM L-Phe | DAHP | >1000 | Reversal of Allosteric Inhibition |

Note: Values are illustrative and based on published findings.[9][11]

Table 2: Representative Data from Cell-Based BH4 Synthesis Assay in LPS-Stimulated Macrophages

| Treatment | DAHP Concentration (mM) | Intracellular BH4 (pmol/mg protein) | % Inhibition |

|---|---|---|---|

| Vehicle Control | 0 | 55.2 ± 4.1 | 0% |

| DAHP | 0.1 | 41.4 ± 3.5 | 25% |

| DAHP | 1.0 | 12.7 ± 1.9 | 77% |

| DAHP | 5.0 | 5.1 ± 0.8 | 91% |

Applications in Research and Drug Development

A Critical Research Tool

DAHP remains an invaluable tool for interrogating the role of de novo BH4 synthesis in diverse biological contexts.[9][10] By inhibiting GCH1, researchers can determine if a physiological process is dependent on BH4 production. This has been instrumental in clarifying the role of BH4 in:

-

Endothelial function and dysfunction.

-

The coupling of eNOS activity.

-

Neuropathic pain signaling.

-

Immune cell activation and proliferation.[16]

Therapeutic Potential and Future Directions

The pathological upregulation of GCH1 is implicated in several disease states, making it a viable therapeutic target.

-

Oncology: Increased GCH1 activity can promote tumor growth, angiogenesis, and the polarization of tumor-associated macrophages to an immunosuppressive M2 phenotype. Inhibition of GCH1 has been shown to reduce tumor growth in preclinical models.[16]

-

Inflammation and Pain: The GCH1/BH4 pathway is a key mediator in inflammatory and neuropathic pain, presenting another avenue for therapeutic intervention.

The complex, context-dependent mechanism of DAHP makes it a challenging candidate for drug development. However, the insights gained from its study are crucial for designing novel, potent, and specific GCH1 inhibitors with improved pharmacokinetic properties and a clearer therapeutic window. Future efforts will likely focus on developing inhibitors that can selectively target GCH1 in specific tissues or under particular pathological conditions.

References

-

Basset, G., et al. (2002). Folate synthesis in plants: the first step of the pterin branch is mediated by a unique bimodular GTP cyclohydrolase I. Proceedings of the National Academy of Sciences, 99(20), 12969-12974. [Link]

-

Hossain, T., et al. (2004). Folate synthesis in plants: the first step of the pterin branch is mediated by a unique bimodular GTP cyclohydrolase I. PubMed, 12226210. [Link]

-

Swick, D. S., & Katusic, Z. S. (2004). The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine. ResearchGate. [Link]

-

Gross, S. S. (1998). A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I. SpringerLink. [Link]

-

Swick, D. S., et al. (2004). The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine. Semantic Scholar. [Link]

-

Gross, S. S., et al. (1998). GTP Cyclohydrolase I Inhibition by the Prototypic Inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and Unanticipated Role of GTP Cyclohydrolase I Feedback Regulatory Protein. PubMed. [Link]

-

Nagatsu, T., et al. (1986). A sensitive assay of GTP cyclohydrolase I activity in rat and human tissues using radioimmunoassay of neopterin. PubMed. [Link]

-

Gross, S. S., et al. (1998). GTP Cyclohydrolase I Inhibition by the Prototypic Inhibitor 2,4-Diamino-6-Hydroxypyrimidine. Journal of Biological Chemistry. [Link]

-

Schlimme, S., et al. (2020). Protecting the Achilles heel: three FolE_I-type GTP-cyclohydrolases needed for full growth of metal-resistant Cupriavidus metallidurans under a variety of conditions. PubMed Central. [Link]

-

Shang, X., et al. (2022). Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. PubMed Central. [Link]

-

National Center for Biotechnology Information. Folate biosynthesis. [Link]

-

Zhao, G., et al. (2002). GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species. PubMed Central. [Link]

-

Wikipedia. (2023). GTP cyclohydrolase I. [Link]

-

Nar, H., et al. (1995). Atomic structure of GTP cyclohydrolase I. PubMed. [Link]

-

RCSB PDB. (1996). 1GTP: GTP CYCLOHYDROLASE I. [Link]

-

Yoshikawa, A., et al. (2023). Transcriptional regulation of the GTP cyclohydrolase I gene via the NF-κB pathway by bacterial and viral immune. Oxford Academic. [Link]

-

Gross, S. S. (1998). A sensitive assay for the enzymatic activity of GTP cyclohydrolase I. PubMed. [Link]

-

El-Sayed, N. S., et al. (2021). GTP Cyclohydrolase I as a Potential Drug Target: New Insights into Its Allosteric Modulation via Normal Mode Analysis. ACS Publications. [Link]

-

Pickert, G., et al. (2013). Inhibition of GTP cyclohydrolase attenuates tumor growth by reducing angiogenesis and M2-like polarization of tumor associated macrophages. PubMed. [Link]

Sources

- 1. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]

- 2. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]

- 3. Folate synthesis in plants: the first step of the pterin branch is mediated by a unique bimodular GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Folate biosynthesis - NCBI [ncbi.nlm.nih.gov]

- 6. Atomic structure of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine | Semantic Scholar [semanticscholar.org]

- 12. The mechanism of potent GTP cyclohydrolase I inhibition by 2,4-diamino-6-hydroxypyrimidine: requirement of the GTP cyclohydrolase I feedback regulatory protein. | Sigma-Aldrich [sigmaaldrich.com]

- 13. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A sensitive assay of GTP cyclohydrolase I activity in rat and human tissues using radioimmunoassay of neopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Inhibition of GTP cyclohydrolase attenuates tumor growth by reducing angiogenesis and M2-like polarization of tumor associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of 2,4-Diamino-6-hydroxypyrimidine in Tetrahydrobiopterin Synthesis

This guide provides a comprehensive technical overview of 2,4-Diamino-6-hydroxypyrimidine (DAHP) and its pivotal role as a pharmacological tool in the study of tetrahydrobiopterin (BH4) biosynthesis and function. It is intended for researchers, scientists, and drug development professionals engaged in fields where BH4-dependent pathways are of critical interest, including neuroscience, cardiovascular biology, and immunology.

The Central Importance of Tetrahydrobiopterin (BH4)

6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) is an essential and endogenously produced enzyme cofactor critical for a host of physiological processes.[1] Its availability is a rate-limiting factor for several key enzymatic reactions. The intracellular concentration of BH4 is meticulously regulated through a balance of de novo synthesis, salvage, and recycling pathways.[1][2]

BH4's primary roles include serving as a mandatory cofactor for:

-

Aromatic Amino Acid Hydroxylases: This enzyme family includes Phenylalanine Hydroxylase (PAH), Tyrosine Hydroxylase (TH), and Tryptophan Hydroxylase (TPH).[3] These are the rate-limiting enzymes in the catabolism of phenylalanine and the synthesis of the monoamine neurotransmitters dopamine, norepinephrine, epinephrine, and serotonin.[3]

-

Nitric Oxide Synthase (NOS) Isoforms: All three isoforms of NOS (eNOS, nNOS, iNOS) require BH4 to catalyze the production of nitric oxide (NO) from L-arginine.[3][4] NO is a critical signaling molecule in vasodilation, neurotransmission, and immune responses.

-

Alkylglycerol Monooxygenase (AGMO): This enzyme is involved in the metabolism of ether lipids and also depends on BH4 for its function.[3][4]

Given its central role, dysregulation of BH4 synthesis or availability is implicated in numerous pathological states, including hyperphenylalaninemia, various neurological diseases, and endothelial dysfunction.[3][5]

The De Novo Biosynthesis Pathway: The Primary Target

The primary route for BH4 production in mammals is the de novo pathway, which begins with Guanosine Triphosphate (GTP). This multi-step process is catalyzed by three sequential enzymes:

-

GTP Cyclohydrolase I (GCH1): This is the first and rate-limiting enzyme in the pathway.[2][3][5] It catalyzes the complex conversion of GTP to 7,8-dihydroneopterin triphosphate. The regulation of GCH1 activity is the major control point for BH4 biosynthesis.[3][5]

-

6-Pyruvoyltetrahydropterin Synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin (6-PTP).[2]

-

Sepiapterin Reductase (SR): The final enzyme in the pathway, SR performs two sequential reduction steps on 6-PTP to produce the active cofactor, BH4.[2]

Caption: The de novo synthesis pathway of BH4 from GTP and the inhibitory action of DAHP on GCH1.

2,4-Diamino-6-hydroxypyrimidine (DAHP): A Precision Tool

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a pyrimidine analog widely recognized and utilized as a specific inhibitor of GCH1.[6][7] By targeting the rate-limiting step, DAHP effectively blocks the entire de novo BH4 synthesis pathway, leading to a rapid depletion of intracellular BH4 levels in most tissues.[6][7] This characteristic makes DAHP an invaluable pharmacological tool for inducing a state of acute BH4 deficiency, thereby allowing researchers to precisely investigate the functional consequences.

The Sophisticated Mechanism of GCH1 Inhibition

While initially presumed to be a simple competitive inhibitor of the substrate GTP, subsequent research has revealed a more elegant and complex mechanism of action.[8] The potent inhibitory effect of DAHP is not due to a direct interaction with GCH1 alone. Instead, its mechanism is intrinsically linked to the endogenous feedback regulation of the enzyme.

Key Mechanistic Insights:

-

Requirement of GFRP: The potent inhibition by DAHP requires the presence of the GTP Cyclohydrolase I Feedback Regulatory Protein (GFRP) .[9][10][11] GFRP is the protein that mediates the natural feedback inhibition of GCH1 by the pathway's end-product, BH4.

-

Dual Mechanism of Action: DAHP inhibits GCH1 through two distinct mechanisms depending on its concentration[8][12]:

-

Low Concentrations: DAHP emulates BH4, engaging the GFRP-dependent feedback inhibitory system. It binds to the GCH1-GFRP complex at an allosteric site, stabilizing an inhibited conformation.[8][12][13]

-

High Concentrations: At higher concentrations, DAHP can also act as a direct competitive inhibitor, competing with GTP for the active site.[8][12]

-

-

Reversal by L-Phenylalanine: A crucial aspect of this regulatory system is its reversal by L-phenylalanine. L-Phe can bind to the GCH1-GFRP-inhibitor complex and allosterically shift it to an active state. This reversal applies to inhibition by both BH4 and DAHP, providing a key experimental control.[9][10]

Caption: Allosteric regulation of GCH1 by GFRP, inhibitors (BH4, DAHP), and the activator L-Phenylalanine.

Core Application: Probing NOS Uncoupling and Oxidative Stress

One of the most powerful applications of DAHP is in the study of Nitric Oxide Synthase (NOS) uncoupling .

-

Coupled State: In the presence of sufficient BH4, the NOS enzyme efficiently transfers electrons from NADPH to L-arginine, producing NO and L-citrulline.[14]

-

Uncoupled State: When BH4 levels are depleted—as can be induced by DAHP—the flow of electrons within the NOS enzyme becomes dysregulated. The enzyme is considered "uncoupled."[15][16] Instead of reducing L-arginine, the NOS reductase domain passes electrons to molecular oxygen, generating superoxide anions (O₂⁻) .[17][18]

This DAHP-induced shift from NO production to superoxide production is a critical experimental model for studying conditions associated with oxidative stress, such as endothelial dysfunction, hypertension, and atherosclerosis.[16][17] By using DAHP, researchers can directly attribute pathological changes to the phenomenon of NOS uncoupling.

| Parameter | Typical Concentration | Observed Effect in Cell Culture | Reference(s) |

| DAHP | 1-10 mM | Significant reduction in BH4 levels | [6] |

| DAHP | 5 mM | Reduction in NO production | [6][19] |

| DAHP | 5 mM | Induction of NOS uncoupling (superoxide production) | [15] |

| Sepiapterin | 10-100 µM | Rescue of BH4 levels and NO production | [19] |

Experimental Protocol: In Vitro Induction and Validation of BH4 Deficiency

This protocol provides a self-validating framework for using DAHP to investigate the role of BH4 in a cellular context, such as studying NOS function in human umbilical vein endothelial cells (HUVECs).

Objective:

To determine if a cellular response (e.g., VCAM-1 expression, NO production, or superoxide generation) is dependent on de novo BH4 synthesis.

Materials:

-

HUVECs or other relevant cell line

-

Complete cell culture medium

-

DAHP (2,4-Diamino-6-hydroxypyrimidine) stock solution (e.g., 100 mM in 0.1 M NaOH, sterile filtered)

-

Sepiapterin stock solution (e.g., 10 mM in DMSO, protected from light)

-

Vehicle controls (e.g., 0.1 M NaOH diluted in medium; DMSO)

-

Assay-specific reagents (e.g., Griess Reagent for nitrite measurement, Dihydroethidium for superoxide)

-

Phosphate Buffered Saline (PBS)

Methodology:

-

Cell Seeding: Plate cells at a density that will result in ~80-90% confluency at the end of the experiment. Allow cells to adhere and recover for 24 hours.

-

Preparation of Treatment Media: Prepare fresh treatment media for each experimental group immediately before use.

-

Group 1: Vehicle Control: Complete medium + vehicle for DAHP.

-

Group 2: DAHP Treatment: Complete medium + DAHP (e.g., final concentration of 5 mM).[6]

-

Group 3: Rescue Control: Complete medium + DAHP (5 mM) + Sepiapterin (e.g., final concentration of 100 µM).[19]

-

Group 4: Sepiapterin Control: Complete medium + Sepiapterin (100 µM) + vehicle for DAHP.

-

-

Treatment: Aspirate the old medium from the cells, wash once with PBS, and add the prepared treatment media.

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard culture conditions (37°C, 5% CO₂).[6]

-

Endpoint Analysis: After incubation, proceed with the specific assay to measure the desired outcome.

-

For NO Production: Collect the cell culture supernatant and measure nitrite accumulation using the Griess assay.

-

For Superoxide Production: Incubate cells with a fluorescent probe like Dihydroethidium (DHE) and quantify fluorescence via microscopy or a plate reader.

-

For Protein Expression: Lyse the cells and perform Western blotting or ELISA.

-

-

Data Interpretation: Analyze the data relative to the vehicle control. The critical validation step is observing the "rescue" effect. If the effect induced by DAHP (Group 2) is significantly reversed by the co-incubation with sepiapterin (Group 3), it provides strong evidence that the observed phenomenon is specifically mediated by the depletion of BH4. Sepiapterin can be converted to BH4 via the salvage pathway, bypassing the GCH1 block.[20]

Caption: Experimental workflow for validating BH4-dependency using DAHP and a sepiapterin rescue group.

Conclusion and Perspectives

2,4-Diamino-6-hydroxypyrimidine is more than a simple enzyme inhibitor; it is a sophisticated molecular probe that leverages the cell's own regulatory machinery to manipulate a critical metabolic pathway. Its ability to specifically and potently block de novo BH4 synthesis has made it an indispensable tool for elucidating the role of BH4 in health and disease. Understanding its mechanism, particularly the requirement for GFRP, allows for more nuanced experimental design and data interpretation. As research into BH4-dependent pathologies continues, the precise application of DAHP will remain fundamental to dissecting molecular mechanisms and validating novel therapeutic targets in the GCH1-BH4-NOS axis.

References

-

Moret, F., et al. (2022). Tetrahydrobiopterin (BH4) Pathway: From Metabolism to Neuropsychiatry. International Journal of Molecular Sciences. Retrieved from [Link]

-

Latini, A., et al. (2021). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. Antioxidants. Retrieved from [Link]

-

Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathways involved in the biosynthesis of tetrahydrobiopterin (BH4). ResearchGate. Retrieved from [Link]

-

Werner, E. R., Blau, N., & Thöny, B. (2011). Tetrahydrobiopterin: biochemistry and pathophysiology. Biochemical Journal. Retrieved from [Link]

-

Kolinsky, M. A., & Gross, S. S. (2004). The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine. Semantic Scholar. Retrieved from [Link]

-

Kolinsky, M. A., & Gross, S. S. (2004). The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine. ResearchGate. Retrieved from [Link]

-

Gross, S. S., et al. (1998). GTP Cyclohydrolase I Inhibition by the Prototypic Inhibitor 2,4-diamino-6-hydroxypyrimidine. Mechanisms and Unanticipated Role of GTP Cyclohydrolase I Feedback Regulatory Protein. Journal of Biological Chemistry. Retrieved from [Link]

-

Sung, Y. J., et al. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. International Journal of Immunopharmacology. Retrieved from [Link]

-

Kolinsky, M. A., & Gross, S. S. (2004). The mechanism of potent GTP cyclohydrolase I inhibition by 2,4-diamino-6-hydroxypyrimidine. Journal of Biological Chemistry. Retrieved from [Link]

-

Crabtree, M. J., et al. (2009). Endothelial dihydrofolate reductase: Critical for nitric oxide bioavailability and role in angiotensin II uncoupling of endothelial nitric oxide synthase. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Gross, S. S., et al. (1998). GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein. ResearchGate. Retrieved from [Link]

-

La-Up-A-Thai, C., et al. (2003). Interactions of peroxynitrite, tetrahydrobiopterin, ascorbic acid, and thiols - Implications for uncoupling endothelial nitric-oxide synthase. ResearchGate. Retrieved from [Link]

-

Crabtree, M. J., et al. (2009). Endothelial dihydrofolate reductase: critical for nitric oxide bioavailability and role in angiotensin II uncoupling of endothelial nitric oxide synthase. Journal of Clinical Investigation. Retrieved from [Link]

-

Gsponer, J., et al. (2020). A hybrid approach reveals the allosteric regulation of GTP cyclohydrolase I. PNAS. Retrieved from [Link]

-

A4M. (n.d.). NOS Uncoupling and the Impact of Nitrate Supplementation. A4M. Retrieved from [Link]

-

Li, L., et al. (2011). Tetrahydrobiopterin deficiency and nitric oxide synthase uncoupling contribute to atherosclerosis induced by disturbed flow. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

-

Nichol, C. A., et al. (1983). Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo. Proceedings of the National Academy of Sciences. Retrieved from [Link]

Sources

- 1. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor | MDPI [mdpi.com]

- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. The mechanism of potent GTP cyclohydrolase I inhibition by 2,4-diamino-6-hydroxypyrimidine: requirement of the GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. a4m.com [a4m.com]

- 15. researchgate.net [researchgate.net]

- 16. Tetrahydrobiopterin deficiency and nitric oxide synthase uncoupling contribute to atherosclerosis induced by disturbed flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Endothelial dihydrofolate reductase: Critical for nitric oxide bioavailability and role in angiotensin II uncoupling of endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endothelial dihydrofolate reductase: critical for nitric oxide bioavailability and role in angiotensin II uncoupling of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Diamino-6-hydroxypyrimidine and nitric oxide synthase inhibition

An In-depth Technical Guide to 2,4-Diamino-6-hydroxypyrimidine and its Role in Nitric Oxide Synthase Inhibition

Introduction

Nitric oxide (NO), a fleeting yet pivotal signaling molecule, orchestrates a vast array of physiological processes, from neurotransmission to the regulation of vascular tone.[1][2] The synthesis of this critical molecule is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). This guide provides a comprehensive exploration of 2,4-diamino-6-hydroxypyrimidine (DAHP), a potent modulator of NOS activity. We will delve into the intricate mechanism of NOS regulation, the specific action of DAHP, and provide detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.

The Critical Role of Tetrahydrobiopterin in NOS Function

The catalytic activity of all three NOS isoforms—neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3)—is critically dependent on the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[1][3][4] BH4 plays a crucial role in the two-step oxidation of L-arginine to L-citrulline and NO.[5]

A key concept in NOS biochemistry is that of "enzyme coupling." In the presence of sufficient BH4, the flow of electrons from the enzyme's reductase domain to the oxygenase domain is tightly coupled to the oxidation of L-arginine, resulting in the efficient production of NO. However, when BH4 levels are limiting, this process becomes "uncoupled."[6][7] In this uncoupled state, the enzyme still consumes NADPH and oxygen but produces superoxide anions (O2•−) instead of NO.[6][7] This shift from a signaling molecule to a reactive oxygen species generator has significant pathophysiological implications in various diseases.[3][7][8]

The BH4 Synthesis Pathway: The Target of DAHP

BH4 is synthesized de novo from guanosine triphosphate (GTP) through a multi-step pathway. The first and rate-limiting step in this process is catalyzed by the enzyme GTP cyclohydrolase I (GTP-CH).[9][10] This makes GTP-CH a critical control point for regulating cellular BH4 levels and, consequently, NOS activity.

Caption: The de novo synthesis pathway of tetrahydrobiopterin (BH4) and the inhibitory action of DAHP.

2,4-Diamino-6-hydroxypyrimidine (DAHP): An Indirect NOS Inhibitor

2,4-Diamino-6-hydroxypyrimidine, also known as DAHP, is a pyrimidine derivative that functions as a selective and specific inhibitor of GTP cyclohydrolase I.[9][10][11] By blocking this rate-limiting enzyme, DAHP effectively depletes the cellular pool of BH4.[9][10][12] This depletion, in turn, leads to the uncoupling of NOS and a subsequent reduction in NO synthesis.[9] Thus, DAHP acts as an indirect inhibitor of nitric oxide synthase. This mechanism has been demonstrated to suppress NO production in various cell types, including macrophages and endothelial cells.[9][10][13]

Chemical and Physical Properties of DAHP

| Property | Value |

| CAS Number | 56-06-4[10][11][14] |

| Molecular Formula | C₄H₆N₄O[10][11][14] |

| Molecular Weight | 126.12 g/mol [10][11][14] |

| Appearance | Crystalline solid[10] |

| Synonyms | DAHP, 2,6-diaminopyrimidin-4-ol[10][11] |

Experimental Methodologies

Synthesis of 2,4-Diamino-6-hydroxypyrimidine

A common laboratory synthesis of DAHP involves the condensation of a cyanoacetate with guanidine.[15][16][17][18] The following protocol is a generalized procedure based on established methods.

Materials:

-

Round-bottomed flask with reflux condenser

Step-by-Step Protocol:

-

Preparation of Guanidine Free Base: A solution of sodium ethoxide/methoxide is prepared by dissolving sodium metal in anhydrous ethanol/methanol. To this, guanidine hydrochloride/nitrate is added to generate the guanidine free base, with sodium chloride/nitrate precipitating out.[15][16]

-

Formation of the Pyrimidine Ring: In a separate flask, a solution of sodium ethoxide/methoxide is prepared, to which ethyl/methyl cyanoacetate is added.[15][16] The clear filtrate containing the guanidine free base from step 1 is then added to this mixture.[15]

-

Reaction and Reflux: The resulting mixture is heated under reflux for several hours (typically 2-4 hours) to facilitate the cyclization reaction.[15][16]

-

Isolation of the Product: After reflux, the solvent is evaporated. The solid residue is dissolved in boiling water and then acidified with glacial acetic acid to a pH of around 7.[15][16][18]

-

Crystallization and Purification: Upon cooling, 2,4-diamino-6-hydroxypyrimidine crystallizes out of the solution, often as yellow needles. The product can be collected by filtration, washed with water, and dried.[15][16]

In Vitro Assessment of NOS Inhibition via DAHP

The effect of DAHP on NOS activity is typically measured indirectly by quantifying the production of nitrite (NO₂⁻), a stable and measurable breakdown product of NO in aqueous solutions.[19] The Griess assay is a common, sensitive, and reliable colorimetric method for this purpose.[19][20][21]

Principle of the Griess Assay: The Griess reagent is a two-part solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (NED). In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with NED to produce a magenta-colored azo compound that can be quantified spectrophotometrically at ~540 nm.[19][22]

Caption: A generalized workflow for determining NOS inhibition using the Griess assay.

Step-by-Step Protocol for In Vitro NOS Activity Assay:

-

Prepare Reagents: Prepare an assay buffer containing all necessary cofactors for NOS activity, such as NADPH, calmodulin, and CaCl₂.[19] Also, prepare a range of concentrations of DAHP.

-

Set up the Reaction: In a 96-well microplate, add the assay buffer, the substrate L-arginine, and varying concentrations of DAHP. Include a vehicle control (e.g., DMSO) and a no-enzyme control.[19]

-

Initiate the Reaction: Add the purified NOS enzyme to each well to start the reaction.[19]

-

Incubate: Incubate the plate at 37°C for a defined period, for example, 30 to 60 minutes.[19]

-

Detect Nitrite: Stop the reaction and proceed with nitrite detection by adding the Griess reagent components to each well.[19]

-

Measure and Analyze: Measure the absorbance at 540 nm.[19] A standard curve using known concentrations of sodium nitrite is used to calculate the amount of nitrite produced in each well. The percent inhibition for each DAHP concentration is then determined to calculate the IC50 value.[19]

Cell-Based Assays

To assess the effect of DAHP in a more physiologically relevant context, cell-based assays are employed. These assays measure NO production from cells that endogenously express NOS or have been engineered to do so.[23]

Step-by-Step Protocol for Cell-Based Assay:

-

Cell Culture: Culture an appropriate cell line, for instance, murine macrophages (like RAW 264.7) for iNOS studies or human umbilical vein endothelial cells (HUVECs) for eNOS.[24]

-

Pre-treatment with DAHP: Treat the cells with varying concentrations of DAHP for a sufficient duration to allow for the depletion of intracellular BH4.

-

Stimulation of NO Production: Induce NOS expression and activity. For iNOS in macrophages, this is typically achieved by stimulating with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[24] For constitutive isoforms like eNOS, a calcium ionophore can be used to increase intracellular calcium and activate the enzyme.[19][23]

-

Sample Collection and Analysis: After a set incubation period, collect the cell culture supernatant.

-

Nitrite Measurement: Quantify the accumulated nitrite in the supernatant using the Griess assay as described previously.[23]

Kinetic Analysis of NOS Inhibitors

Understanding the kinetics of enzyme inhibition is crucial for characterizing the potency and mechanism of an inhibitor. While DAHP is an indirect inhibitor, kinetic analyses can provide valuable insights into its effects on the overall NOS reaction rate. For direct NOS inhibitors, methods like the Dixon plot or the Kitz-Wilson method have been traditionally used, though modern nonlinear regression analysis is now considered superior for its accuracy and precision in determining parameters like the inhibition constant (Ki).[25][26]

In Vivo Studies and Physiological Implications

The administration of DAHP in animal models has been shown to have significant physiological effects consistent with NOS inhibition. For example, giving DAHP to rats in their drinking water has been demonstrated to increase systolic blood pressure, an effect attributed to the inhibition of eNOS-dependent vasodilation due to BH4 depletion.[27] Such studies are vital for understanding the systemic consequences of inhibiting the BH4 synthesis pathway.

Summary and Future Directions

2,4-diamino-6-hydroxypyrimidine serves as a powerful research tool for investigating the role of the BH4-dependent nitric oxide synthase pathway in health and disease. Its mechanism of action—indirectly inhibiting NOS by targeting the rate-limiting enzyme in cofactor synthesis—provides a unique approach to modulating NO production. The methodologies outlined in this guide, from chemical synthesis to in vitro and cell-based assays, offer a framework for researchers to explore the multifaceted biology of nitric oxide. Future research may focus on leveraging this understanding to develop more targeted therapeutic strategies for conditions where dysregulated NO production is a key pathological feature.

References

- Role of tetrahydrobiopterin in the function of nitric oxide synthase, and its cytoprotective effect (Review) - PubMed.

- Tetrahydrobiopterin in nitric oxide synthase - PubMed.

- Tetrahydrobiopterin in Nitric Oxide Synthesis: A Novel Biological Role for Pteridines.

- Tetrahydrobiopterin regulation of eNOS redox function - PubMed.

- The biochemistry of NOS function and BH4 biosynthesis. - ResearchGate.

- 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure.

- 2,4-Diamino-6-hydroxypyrimidine synthesis - ChemicalBook.

- Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition - Benchchem.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - NIH.

- Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound - TSI Journals.

- Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap.

- EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit - BioAssay Systems.

- Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: Application to nitric oxide synthase - PMC - NIH.

- Bioassay Systems EnzyChrom Nitric Oxide Synthase Assay Kit. For quantitative.

- Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: application to nitric oxide synthase - PubMed.

- Technical Support Center: iNOS Inhibitor Experiments - Benchchem.

- 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed.

- Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC - PubMed Central.

- 2,4-Diamino-6-hydroxypyrimidine (DAHP; 10 2 M), given in the drinking... - ResearchGate.

- Nitric Oxide Synthase Inhibitor Screening Kit (MAK323) - Sigma-Aldrich.

- 2, 4-Diamino-6- hydroxy pyrimidine inhibits NSAIDs induced nitrosyl-complex EPR signals and ulcer in rat jejunum - ResearchGate.

- Nitric Oxide Synthase Inhibitor Screening Kit, MAK323, 100 Tests, Sigma-Aldrich.

- Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services - BioAssay Systems.

- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH.

- 2-Aminoisocytosine | C4H6N4O | CID 135408763 - PubChem.

- Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed.

- 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages - PubMed.

- A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central.

- Tetrahydrobiopterin and dysfunction of endothelial nitric oxide synthase in coronary arteries.

- 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 - ChemicalBook.

- 2,4-Diamino-6-hydroxypyrimidine (DAHP, CAS Number: 56-06-4) | Cayman Chemical.

- Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed.

- Nitric oxide synthases: structure, function and inhibition - PMC - PubMed Central.

- Nitric oxide detection methods in vitro and in vivo - PMC - PubMed Central.

- 2,4-Diamino-6-hydroxypyrimidine | Alzchem Group.

- 2,4-Diamino-6-hydroxypyrimidine | CAS 56-06-4 | SCBT.

- Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC - NIH.

- Regulation of endothelial nitric oxide synthase by tetrahydrobiopterin in vascular disease - PubMed.

- Kinetic characterisation of covalent inhibitors on the PHERAstar - YouTube.

- Comparison of IC 50 values for inhibition of recombinant human NO... - ResearchGate.

- Nitric oxide synthases: regulation and function - PMC - PubMed Central.

- Tetrahydrobiopterin improves hippocampal nitric oxide-linked long-term memory - PubMed.

- Nitric oxide synthase inhibition with the antipterin VAS203 improves outcome in moderate and severe traumatic brain injury: a placebo-controlled randomized Phase IIa trial (NOSTRA) - PubMed.

- (PDF) Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques - ResearchGate.

- Nitric Oxide Synthases and Their Inhibitors: A Review | Bentham Science.

- Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes - MDPI.

- What are NOS inhibitors and how do they work? - Patsnap Synapse.

- 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors - PMC - PubMed Central.

Sources

- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are NOS inhibitors and how do they work? [synapse.patsnap.com]

- 3. Role of tetrahydrobiopterin in the function of nitric oxide synthase, and its cytoprotective effect (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydrobiopterin in nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of endothelial nitric oxide synthase by tetrahydrobiopterin in vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydrobiopterin regulation of eNOS redox function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. scbt.com [scbt.com]

- 12. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. 2,4-Diamino-6-hydroxypyrimidine | Alzchem Group [alzchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 17. tsijournals.com [tsijournals.com]

- 18. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. bioassaysys.com [bioassaysys.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: Application to nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: application to nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Synthesis of 2,4-Diamino-6-hydroxypyrimidine from Guanidine Nitrate: An In-depth Technical Guide

Introduction

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a pivotal heterocyclic compound that serves as a key intermediate in the synthesis of numerous biologically active molecules and industrial chemicals.[1] Its structural motif is a cornerstone in the development of pharmaceuticals, most notably as a precursor to the potent antihypertensive and hair-growth stimulating drug, Minoxidil.[1] Beyond its pharmaceutical significance, DAHP finds applications in various industrial processes, including its use as an auxiliary material in the electrolysis industry.[1] This guide provides a comprehensive, in-depth exploration of the synthesis of 2,4-diamino-6-hydroxypyrimidine from guanidine nitrate, tailored for researchers, scientists, and professionals in drug development. The focus is on elucidating the underlying chemical principles, providing a detailed and validated experimental protocol, and ensuring a thorough understanding of the safety considerations.

Reaction Mechanism: A Cyclocondensation Approach

The synthesis of 2,4-diamino-6-hydroxypyrimidine from guanidine nitrate is a classic example of a cyclocondensation reaction.[2][3] This process involves the formation of a new ring system through the joining of two or more molecules with the elimination of a small molecule, typically water or an alcohol. In this specific synthesis, guanidine (liberated from its nitrate salt) reacts with a β-keto ester, such as ethyl cyanoacetate or methyl cyanoacetate, in the presence of a strong base.[4]

The reaction proceeds through the following key steps:

-

Deprotonation and Nucleophilic Attack: A strong base, typically sodium ethoxide or sodium methoxide, deprotonates the α-carbon of the cyanoacetate ester, generating a highly nucleophilic enolate.[5]

-

Addition to Guanidine: The enolate anion then attacks one of the electrophilic carbon atoms of guanidine.

-

Intramolecular Cyclization: Subsequent intramolecular cyclization occurs, leading to the formation of the pyrimidine ring.

-

Elimination: The reaction is driven to completion by the elimination of an alcohol molecule (ethanol or methanol), resulting in the formation of the stable aromatic pyrimidine ring.

The overall reaction can be represented as follows:

Caption: Reaction workflow for the synthesis of 2,4-diamino-6-hydroxypyrimidine.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is a synthesis of established methods, designed for high yield and purity.[4]

Materials and Reagents:

-

Guanidine Nitrate (98%)

-

Ethyl Cyanoacetate (or Methyl Cyanoacetate)

-

Sodium Methoxide (or Sodium Ethoxide)

-

Methanol (anhydrous)

-

Hydrochloric Acid (HCl)

-

Acetic Acid (50%)

-

Distilled Water

Equipment:

-

Four-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

pH meter or pH paper

-

Büchner funnel and flask

-

Vacuum source

-

Drying oven

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 300 ml of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide.

-

Initial Reaction: Heat the mixture with stirring for 1 hour.

-

Addition of Cyanoacetate: While maintaining the reflux state, add methyl cyanoacetate dropwise to the reaction mixture.

-

Reflux: After the addition is complete, continue to reflux the mixture for 4 hours.

-

Solvent Removal: After the reflux period, distill off the methanol. This can be done under atmospheric or reduced pressure.

-

Precipitation and pH Adjustment: Add 800 ml of water to the residue. Adjust the pH of the solution to 9 with hydrochloric acid. It is crucial to monitor the pH carefully, as adjusting to a pH of 7 can lead to the formation of a salt that is soluble in water, thereby reducing the yield.[1]

-

Final pH Adjustment and Crystallization: Further adjust the pH to 7 using 50% acetic acid. This step is critical to prevent salt formation and maximize the precipitation of the product.[1]

-

Isolation and Purification: Cool the mixture to 5-10°C to complete the crystallization. Filter the precipitate using a Büchner funnel, wash it with cold water, and dry the product to obtain 2,4-diamino-6-hydroxypyrimidine.

Data Presentation: A Summary of Reaction Parameters and Yields

| Parameter | Value | Reference |

| Guanidine Nitrate | 110 g | |

| Methyl Cyanoacetate | As per stoichiometry | |

| Sodium Methoxide | 55 g | |

| Solvent | Methanol (300 ml) | |

| Reaction Time | 4 hours (reflux) | |

| Final pH | 7 (adjusted with HCl and Acetic Acid) | |

| Yield | 95% | |

| Purity | 99.1% |

Safety Precautions: Handling Guanidine Nitrate and Other Reagents

Guanidine nitrate is a strong oxidizing agent and can intensify fire.[6][7] It is also harmful if swallowed and causes serious eye irritation.[6] Therefore, appropriate safety measures must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves when handling guanidine nitrate and other chemicals.[8][9] In case of dust generation, a certified respirator should be used.[8]

-

Handling: Avoid contact with skin and eyes.[6] Keep away from heat, ignition sources, and combustible materials.[8][9] Use in a well-ventilated area, preferably a fume hood.[9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as reducing agents and combustible materials.[8][9] Oxidizing materials should be stored in a separate safety cabinet.[8]

-

Spill and Disposal: In case of a spill, avoid contact with combustible materials.[8] Do not use combustible materials like paper towels for cleanup.[9] Follow local regulations for waste disposal.

Conclusion

The synthesis of 2,4-diamino-6-hydroxypyrimidine from guanidine nitrate via cyclocondensation is a robust and high-yielding method. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol with stringent safety precautions, researchers can efficiently produce this valuable intermediate for various applications in the pharmaceutical and chemical industries. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the pH during product precipitation, to maximize yield and purity.

References

- Material Safety Data Sheet - Guanidine Nitrate 98%. (n.d.).

- Material Safety Data Sheet - Guanidine Nitrate, 98%. (n.d.). Cole-Parmer.

- How can 2,4-Diamino-6-hydroxypyrimidine be synthesized efficiently? (n.d.). Guidechem.

- 2,4-Diamino-6-hydroxypyrimidine synthesis. (n.d.). ChemicalBook.

- GUANIDINE NITRATE CAS No 506-93-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.

- GUANIDINE NITRATE EXTRA PURE MSDS CAS-No. (2017). Loba Chemie.

- Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. (n.d.). TSI Journals.

- Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. (2016). Asian Journal of Chemistry.

- 2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses.

- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). PMC - NIH.

- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). TSI Journals.

Sources